4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate
CAS No.: 320424-07-5
Cat. No.: VC7560842
Molecular Formula: C19H15NO4S2
Molecular Weight: 385.45
* For research use only. Not for human or veterinary use.
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate - 320424-07-5](/images/structure/VC7560842.png)
Specification
CAS No. | 320424-07-5 |
---|---|
Molecular Formula | C19H15NO4S2 |
Molecular Weight | 385.45 |
IUPAC Name | [4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl thiophene-2-carboxylate |
Standard InChI | InChI=1S/C19H15NO4S2/c1-13-4-7-15(8-5-13)26-17-9-6-14(11-16(17)20(22)23)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3 |
Standard InChI Key | XNHSOPFGWZTOIT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=CS3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzyl backbone substituted with a nitro group (-NO) at the 3-position and a 4-methylphenylsulfanyl group (-S-CH-CH) at the 4-position. The benzyl group is esterified with 2-thiophenecarboxylic acid, forming a thiophene-2-carboxylate moiety . This structure combines electron-withdrawing (nitro) and electron-donating (sulfanyl) groups, creating a polarized system that influences reactivity and intermolecular interactions.
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 385.46 g/mol | |
Purity | ≥97% | |
Hazard Statements (Analog) | H302, H312, H332 |
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech synthesizes the compound via a multi-step route:
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Sulfanyl Group Introduction: A nucleophilic aromatic substitution reaction between 3-nitro-4-chlorobenzyl chloride and 4-methylthiophenol.
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Esterification: Reaction of the intermediate with 2-thiophenecarbonyl chloride in the presence of a base (e.g., triethylamine) .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Sulfanylation | 4-Methylthiophenol, DMF, 80°C | ~75% |
Esterification | 2-Thiophenecarbonyl chloride, EtN | ~85% |
Analytical Validation
The final product is purified via column chromatography and recrystallization, achieving ≥97% purity as verified by high-performance liquid chromatography (HPLC) . X-ray crystallography of analogous compounds (e.g., methyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) confirms the stereochemical integrity of similar ester derivatives .
Pharmacological Activity
Cytotoxicity Screening
Preliminary assays on analogs suggest moderate cytotoxicity against human cancer cell lines (e.g., IC = 25 µM for HeLa cells), likely via inhibition of tubulin polymerization or DNA intercalation .
Precaution | Guideline |
---|---|
Personal Protection | Gloves, lab coat, eye protection |
Storage | Dry, cool place in closed container |
First Aid | Rinse skin/eyes; seek medical help |
Environmental Impact
The compound’s nitro and sulfur groups may pose ecological risks due to potential bioaccumulation. Aerobic biodegradation studies on analogs show half-lives >60 days, warranting careful waste management .
Applications in Pharmaceutical Development
API Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its nitro group is often reduced to an amine for further functionalization, while the thiophene ring participates in π-stacking interactions with target proteins .
Drug Delivery Systems
Encapsulation in liposomal formulations improves the bioavailability of related thiophene derivatives, enhancing their therapeutic index by 3–5 fold in preclinical models .
Comparative Analysis with Structural Analogs
Methyl 4-(4-Methylphenyl)-3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylate (CID: 16832130)
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Structural Difference: Sulfonamide (-SONH-) vs. sulfanyl (-S-) group.
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Activity: The sulfonamide derivative shows 10-fold higher solubility in aqueous buffers but reduced antimicrobial potency compared to the sulfanyl analog .
Methyl 3-[[2-Nitro-4-(trifluoromethyl)phenyl]sulfonylamino]thiophene-2-carboxylate (CID: 168281865)
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Structural Difference: Trifluoromethyl (-CF) substitution enhances metabolic stability.
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Activity: The CF group increases antifungal activity by 40% but raises synthetic complexity .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action via proteomic profiling.
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Derivatization: Explore replacing the nitro group with bioisosteres (e.g., cyano) to reduce toxicity.
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Formulation Optimization: Develop nanoparticle-based delivery systems to enhance pharmacokinetics.
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